molecular formula C14H12I2O2 B2828644 4,4'-Diiodo-3,3'-dimethoxybiphenyl CAS No. 92160-61-7

4,4'-Diiodo-3,3'-dimethoxybiphenyl

Cat. No.: B2828644
CAS No.: 92160-61-7
M. Wt: 466.057
InChI Key: MQULLHPHVTWUNL-UHFFFAOYSA-N
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Description

4,4’-Diiodo-3,3’-dimethoxybiphenyl is an organic compound with the molecular formula C14H12I2O2. It is a biphenyl derivative where two iodine atoms are substituted at the 4 and 4’ positions, and two methoxy groups are substituted at the 3 and 3’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diiodo-3,3’-dimethoxybiphenyl typically involves the iodination of 3,3’-dimethoxybiphenyl. One common method is the reaction of 3,3’-dimethoxybiphenyl with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4,4’-Diiodo-3,3’-dimethoxybiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-Diiodo-3,3’-dimethoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Diiodo-3,3’-dimethoxybiphenyl depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, affecting their function. The iodine atoms and methoxy groups can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Diiodo-3,3’,5,5’-tetramethylbiphenyl
  • 4,4’-Bis(acetoacetamido)-3,3’-dimethoxybiphenyl
  • 2,2’-Diiodo-3,3’,4,4’,5,5’-hexamethoxybiphenyl
  • 4,4’-Diethoxybiphenyl

Uniqueness

4,4’-Diiodo-3,3’-dimethoxybiphenyl is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and physical properties. The iodine atoms increase the compound’s molecular weight and influence its electronic properties, while the methoxy groups enhance its solubility and potential for hydrogen bonding .

Properties

IUPAC Name

1-iodo-4-(4-iodo-3-methoxyphenyl)-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12I2O2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQULLHPHVTWUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)I)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92160-61-7
Record name 4,4'-DIIODO-3,3'-DIMETHOXYBIPHENYL
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